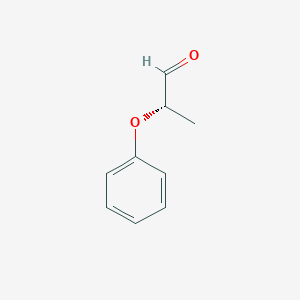
(S)-2-Phenoxypropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Phenoxypropanal is an organic compound with the molecular formula C9H10O2. It is a colorless liquid with a faint aromatic odor. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is also referred to as 2-Phenoxypropanal and has a molecular weight of 150.17 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S)-2-Phenoxypropanal can be synthesized through several methods. One common method involves the reaction of phenol with propylene oxide in the presence of a catalyst such as aluminum oxide (Al2O3) and magnesium oxide (MgO) on an iron oxide (Fe3O4) support . The reaction is typically carried out at elevated temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phenolate and monohalohydrin. The phenolate is reacted with monohalohydrin at a temperature below the boiling point of the reaction mixture to produce phenoxyethanol, which can then be further processed to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Phenoxypropanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions include phenoxyacetic acid (from oxidation), 2-phenoxypropanol (from reduction), and various substituted phenoxypropanals (from substitution reactions) .
Wissenschaftliche Forschungsanwendungen
(S)-2-Phenoxypropanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Wirkmechanismus
The mechanism of action of (S)-2-Phenoxypropanal involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to enzymes and altering their activity. This compound can inhibit the growth of certain microorganisms by disrupting their cell membrane integrity and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenoxy-2-propanol: This compound has a similar structure but differs in the position of the hydroxyl group.
2-Phenoxyethanol: Another similar compound, used as a preservative in cosmetics and pharmaceuticals.
Uniqueness
(S)-2-Phenoxypropanal is unique due to its specific structural configuration and the presence of the aldehyde group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
149646-90-2 |
|---|---|
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
(2S)-2-phenoxypropanal |
InChI |
InChI=1S/C9H10O2/c1-8(7-10)11-9-5-3-2-4-6-9/h2-8H,1H3/t8-/m0/s1 |
InChI-Schlüssel |
WIYQCLDTSROCTN-QMMMGPOBSA-N |
SMILES |
CC(C=O)OC1=CC=CC=C1 |
Isomerische SMILES |
C[C@@H](C=O)OC1=CC=CC=C1 |
Kanonische SMILES |
CC(C=O)OC1=CC=CC=C1 |
Synonyme |
Propanal, 2-phenoxy-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















